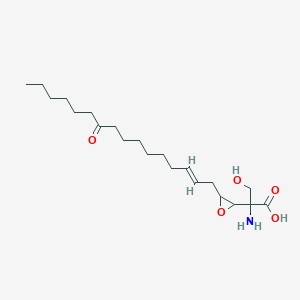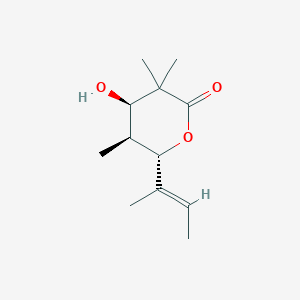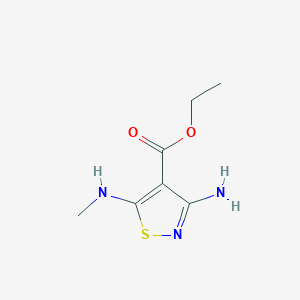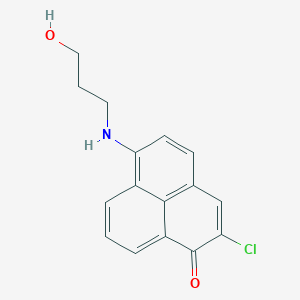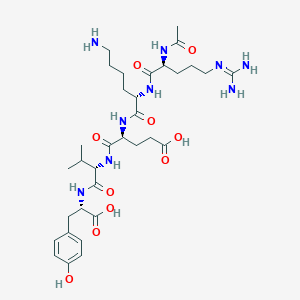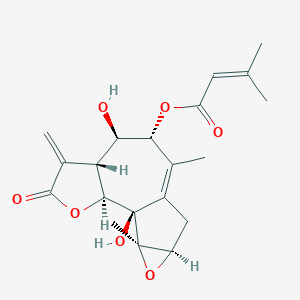
5-Hydroxytomacephalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxytomacephalin is a natural product that belongs to the class of alkaloids. It is a secondary metabolite that is produced by certain species of bacteria, fungi, and plants. This compound has been found to possess various biological activities, including antifungal, antibacterial, and anticancer properties.
Mechanism Of Action
The mechanism of action of 5-Hydroxytomacephalin is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells through the disruption of various cellular pathways.
Biochemical And Physiological Effects
5-Hydroxytomacephalin has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various bacterial and fungal species. Additionally, 5-Hydroxytomacephalin has been found to induce apoptosis in cancer cells, leading to their death.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Hydroxytomacephalin in lab experiments include its potent antimicrobial and anticancer properties. Additionally, the compound can be easily synthesized or isolated from natural sources. However, the limitations of using 5-Hydroxytomacephalin in lab experiments include its limited solubility in aqueous solutions, making it difficult to work with in certain experiments.
Future Directions
Future research on 5-Hydroxytomacephalin should focus on its potential as a new antimicrobial and anticancer agent. Additionally, the compound's mechanism of action should be further elucidated to better understand its biological effects. Finally, the development of new synthetic methods for 5-Hydroxytomacephalin should be explored to improve its availability for research and potential therapeutic applications.
Conclusion:
In conclusion, 5-Hydroxytomacephalin is a natural product that possesses various biological activities, including antifungal, antibacterial, and anticancer properties. The compound can be synthesized or isolated from natural sources and has potential as a new antimicrobial and anticancer agent. Future research on 5-Hydroxytomacephalin should focus on its mechanism of action and the development of new synthetic methods.
Synthesis Methods
The synthesis of 5-Hydroxytomacephalin can be achieved through various methods, including isolation from natural sources, total synthesis, and semisynthesis. The isolation of 5-Hydroxytomacephalin from natural sources involves extraction from bacterial, fungal, or plant cultures. Total synthesis involves the chemical synthesis of the compound from basic building blocks, while semisynthesis involves the modification of natural products to produce 5-Hydroxytomacephalin.
Scientific Research Applications
5-Hydroxytomacephalin has been extensively studied for its various biological activities. It has been found to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 5-Hydroxytomacephalin has been found to have anticancer properties, making it a promising candidate for the development of new cancer treatments.
properties
CAS RN |
115995-14-7 |
|---|---|
Product Name |
5-Hydroxytomacephalin |
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(1R,2S,6R,7R,8R,12R,14R)-1,7-dihydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-8(2)6-13(21)25-16-9(3)11-7-12-19(5,27-12)20(11,24)17-14(15(16)22)10(4)18(23)26-17/h6,12,14-17,22,24H,4,7H2,1-3,5H3/t12-,14-,15-,16-,17+,19-,20-/m1/s1 |
InChI Key |
GUWZDJYPWDNEPS-BJKYDIMVSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@]([C@@]2([C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
SMILES |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
Canonical SMILES |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
synonyms |
5-hydroxytomacephalin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



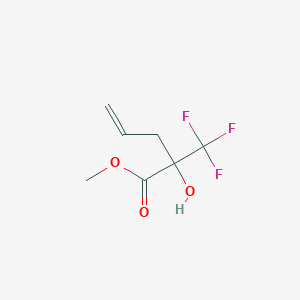

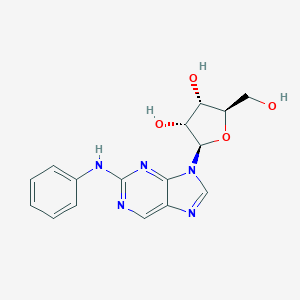

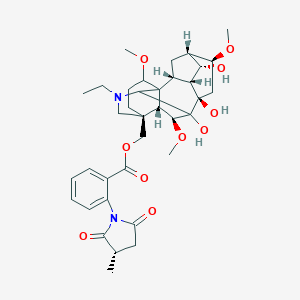
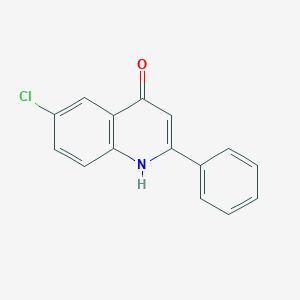
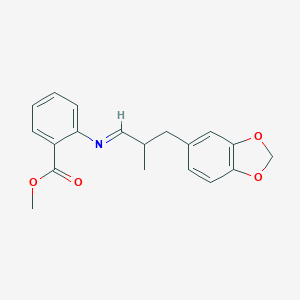
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
